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Compound of Interest

2-Chloromethyl-4,6-
Compound Name:
dimethoxypyrimidine

Cat. No.: B058521

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1), a key intermediate in the synthesis
of various pharmaceutical and agrochemical compounds. This document details the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols used for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4,6-
dimethoxypyrimidine.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
6.15 S 1H H-5 (pyrimidine ring)
3.95 S 6H -OCHs

Note: Solvent for the above data is typically CDCls, but should always be confirmed from the
original spectrum.
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- 13 1
Chemical Shift (8) ppm Assighment
171.5 C4/C6
162.0 Cc2
88.0 C5
55.0 -OCHs

Note: Solvent for the above data is typically CDCls, but should always be confirmed from the

original spectrum.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm~?) Intensity Assignment

1580 Strong Ring Stretching (vie mode)
1567 Strong Ring Stretching (vs mode)
1480 Medium Ring Stretching (vie mode)
1400 Medium Ring Stretching (vio mode)
833 Strong Ring Breathing (v1 mode)
633 Medium Ring Bending (ve mode)
600 Medium Ring Bending (ve mode)

Data obtained from studies on 6-chloro-2,4-dimethoxypyrimidine, which is structurally identical

to 2-chloro-4,6-dimethoxypyrimidine.[1]

Table 4: Mass Spectrometry Data
miz Interpretation
[M]*, Molecular ion peak (with 35ClI/3’Cl isotope
174/176

pattern)
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Note: Detailed fragmentation pattern is based on typical behavior of similar heterocyclic
compounds and requires experimental verification.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Chloro-4,6-dimethoxypyrimidine (typically 5-20 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a
standard 5 mm NMR tube. Complete dissolution is ensured through vortexing or sonication.

Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer (e.g., Bruker, Jeol)
operating at a specific frequency (e.g., 400 MHz for *H, 100 MHz for 13C). The chemical shifts
are reported in parts per million (ppm) relative to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm. For 13C NMR, the solvent peak may also be used as a
secondary reference.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Chloro-4,6-dimethoxypyrimidine, the KBr pellet
technique is commonly employed. A small amount of the sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be
prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is
then placed between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum represents the absorption of infrared radiation as a function of
wavenumber (typically in the range of 4000-400 cm~1).

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). Electron lonization (EIl) is a common method for generating ions
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from volatile compounds. In this process, the sample is bombarded with a high-energy electron
beam, leading to the formation of a molecular ion and various fragment ions.

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge
ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which provides
information about the molecular weight of the compound and its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-4,6-dimethoxypyrimidine.
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Caption: General workflow for the spectroscopic analysis of 2-Chloro-4,6-dimethoxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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